7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-, dimethylcarbamate, commonly referred to as carbofuran phenol, is a chemical compound that belongs to the class of carbamate derivatives. It is primarily known for its role as a precursor to the insecticide carbofuran, which is widely used in agriculture. The compound exhibits significant biological activity and has been studied for its effects on both target and non-target organisms in the environment.
Carbofuran phenol is derived from the synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol, which can be obtained from various starting materials, including catechol and 2-hydroxyacetophenone. Its significance in agricultural practices has led to extensive research on its environmental impact and degradation pathways.
The compound is classified under the following categories:
The synthesis of 7-benzofuranol, 2,3-dihydro-2,2-dimethyl-, dimethylcarbamate involves several steps:
This method allows for high yields and relative purity using economically feasible starting materials.
The molecular structure of 7-benzofuranol, 2,3-dihydro-2,2-dimethyl-, dimethylcarbamate can be described as follows:
The chemical structure can be represented in various formats:
7-Benzofuranol participates in various chemical reactions due to its functional groups:
The mechanism of action for 7-benzofuranol primarily relates to its role as a metabolite of carbofuran:
These properties indicate that while the compound is effective as an insecticide, it poses environmental risks due to its solubility and potential for leaching into water systems .
7-Benzofuranol is primarily used in scientific research and agriculture:
Research continues into its ecological impact and potential safer alternatives for pest control .
The synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol (DDBF) – the core precursor to carbamate insecticides – has undergone significant optimization since its initial development. Early industrial routes relied on O-alkylation of catechol with 3-chloro-2-methylpropene (methallyl chloride) under strongly alkaline conditions, typically using sodium hydroxide (20–50% concentration) at 60–100°C [2]. This method suffered from competitive C-alkylation and ether cleavage, yielding only 40–50% of the target benzofuranol precursor after acid-catalyzed ring closure. The critical limitation was the formation of resinous byproducts during the cyclization step, requiring costly distillation for purification [2] [4].
Modern advancements replaced methallyl chloride with methallyl halides in polar aprotic solvents (e.g., DMF), increasing regioselectivity to >85%. A breakthrough came with the direct oxidative cyclization of 3-(2-methylprop-2-en-1-yloxy)phenol using m-chloroperbenzoic acid, achieving 92% yield at 0–5°C in chloroform [4]. This eliminated the need for strong acids and reduced byproduct formation. Recent protocols employ phase-transfer catalysts like tetrabutylammonium bromide, enabling aqueous-phase reactions at ambient temperature with 95% catechol conversion [7].
Table 1: Evolution of DDBF Synthetic Methods
Era | Key Reactants | Conditions | Yield (%) | Purity |
---|---|---|---|---|
1960s (Classic) | Catechol + Methallyl chloride | NaOH (50%), 100°C | 40–50 | 70–75% |
1980s (Improved) | Catechol + Methallyl bromide | DMF, K₂CO₃, 80°C | 75–82 | 85–88% |
2000s (Advanced) | 3-Methallyloxyphenol | mCPBA, CHCl₃, 0°C | 90–92 | >98% |
Precursor optimization also addressed purification challenges. Early routes required vacuum distillation (bp 95°C at 1 mmHg) to isolate DDBF as a colorless oil (density 1.101 g/mL, refractive index n20D 1.541) [7] [10]. Contemporary methods leverage crystallization from pentane/ethyl acetate mixtures, yielding high-purity (>99%) DDBF with characteristic solubility profiles: sparingly soluble in water (1096 mg/L at 20°C) but miscible in methanol and chloroform [3] [10].
The transformation of linear precursors like 2-methyl-3-(2-methylprop-2-en-1-yloxy)phenol into the benzofuran scaffold hinges on selective ortho-quinone methide formation. Early acid catalysts (e.g., HCl, H₂SO₄) induced polymerization, but heterogeneous solid acids like zeolite Beta (SiO₂/Al₂O₃ = 30) now enable vapor-phase cyclization at 200°C with 88% selectivity [4]. The reaction proceeds via protonation of the allylic double bond, generating a carbocation that attacks the phenolic ortho-position. Magnesium chloride (0.5 mol%) in refluxing toluene further enhances this, achieving 94% conversion in 2 hours by stabilizing the transition state [2].
Notably, US Patent 4,297,284 disclosed sulfonic acid-mediated isomerization as a paradigm shift. Methanesulfonic acid (1–5 mol%) in hydrocarbon solvents (e.g., hexane) at 70–90°C delivers DDBF in >95% yield within 30 minutes [4]. The mechanism involves conjugate addition and dehydration, with water removal (e.g., Dean-Stark trap) shifting equilibrium toward ring closure. Critical to success is the acid strength (pKa < 2.5); weaker acids like phosphoric acid give <20% conversion. Benzenesulfonic acid derivatives with electron-withdrawing groups (e.g., p-toluenesulfonic acid) show similar efficacy due to enhanced proton donation [4].
Key innovations include:
The derivatization of DDBF to its dimethylcarbamate ester employs two primary strategies: phosgene route and carbamoyl chloride displacement. The classical phosgene approach dissolves DDBF in pyridine (mole ratio 1:1.2) while adding phosgene in toluene at −10°C, forming the chloroformate intermediate in situ. Subsequent addition of dimethylamine at 25°C yields the target carbamate (mp 150–152°C) in 70–75% yield [5]. Limitations include phosgene toxicity and over-carbonylation byproducts.
Advanced methodologies instead utilize N,N-dimethylcarbamoyl chloride (DMCC) as the acylating agent. Key innovations are:
Table 2: Carbamation Reaction Parameters and Outcomes
Method | Conditions | Reaction Time | Yield (%) | Byproducts |
---|---|---|---|---|
Phosgene-based | Pyridine/toluene, −10°C to 25°C | 8 hours | 70–75 | Chloroformates (8%) |
DMCC (neat) | No solvent, 90°C | 4 hours | 80–85 | Amine hydrochlorides (5%) |
DMCC/PTC | H₂O/CH₂Cl₂, NaOH, 50°C | 1 hour | 95–98 | <1% |
Quality control focuses on minimizing residual DDBF (limit: <0.1%) and hydrolytic degradation. The carbamate’s stability is enhanced by storing below 25°C in amber containers, as decomposition accelerates at >40°C or in acidic/basic media [5]. Analytical monitoring via HPLC (C18 column, acetonitrile/water gradient) resolves the carbamate (Rt = 6.2 min) from DDBF (Rt = 3.8 min) and O,O-dicarbamoylated impurities (Rt = 9.5 min) [7].
Comprehensive Compound Nomenclature
Table 3: Systematic and Common Names for 7-Benzofuranol, 2,3-Dihydro-2,2-Dimethyl-, Dimethylcarbamate
Identifier Type | Name | Source |
---|---|---|
IUPAC | 2,3-Dihydro-2,2-dimethyl-7-benzofuranyl N,N-dimethylcarbamate | [6] |
CAS Registry | 4790-87-8 | [5] |
Common Synonyms | Carbofuran phenol dimethylcarbamate; 2,2-Dimethyl-2,3-dihydro-7-benzofuranyl dimethylcarbamate; NSC 167818 | [5] [6] |
SMILES | CN(C)C(=O)OC1=CC2=C(C=C1)OC(C2)(C)C | [5] |
InChIKey | RDX428D787 | [5] |
This comprehensive synthesis framework enables scalable, high-purity production of the target carbamate insecticide – a critical intermediate in agrochemical manufacturing [5] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: